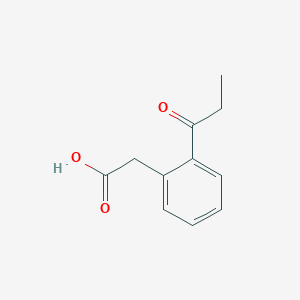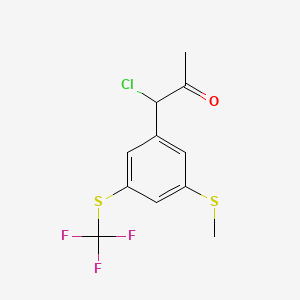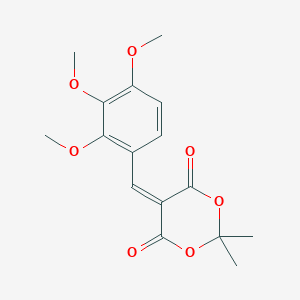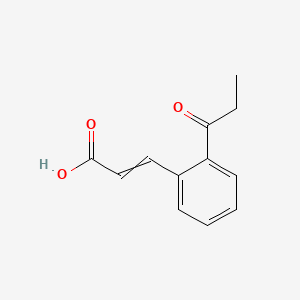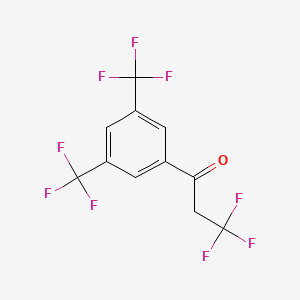
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one is a fluorinated organic compound known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with trifluoroacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs advanced catalytic processes to enhance efficiency and reduce costs. The use of whole-cell biocatalysts in deep-eutectic solvent-containing systems has shown promising results in achieving high yields under microaerobic conditions .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using biocatalysts or chemical reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used under controlled conditions.
Major Products
Scientific Research Applications
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. For instance, its derivatives, such as aprepitant, act as neurokinin-1 receptor antagonists by blocking the binding of substance P, thereby preventing nausea and vomiting . The trifluoromethyl groups enhance the compound’s binding affinity and stability, contributing to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and promoting organic transformations.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Utilized as a ligand in catalytic reactions.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one stands out due to its unique combination of trifluoromethyl groups and a ketone functional group, which imparts distinct reactivity and stability. This makes it a versatile compound in various chemical and industrial applications.
Properties
Molecular Formula |
C11H5F9O |
|---|---|
Molecular Weight |
324.14 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C11H5F9O/c12-9(13,14)4-8(21)5-1-6(10(15,16)17)3-7(2-5)11(18,19)20/h1-3H,4H2 |
InChI Key |
INLIOPAGRIHIAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




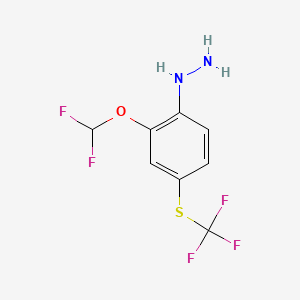
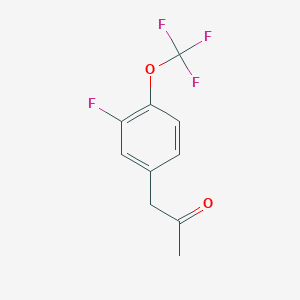
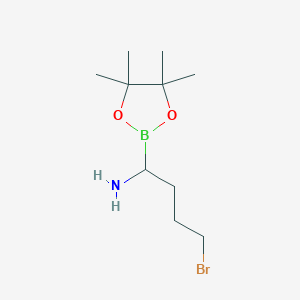
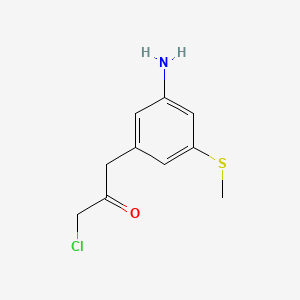
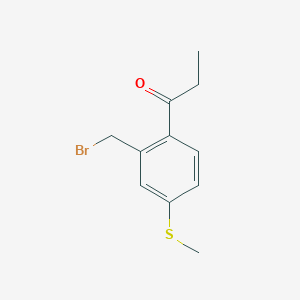


![(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14056298.png)
